1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-(Isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains an isoxazole ring, a five-membered heterocyclic ring with one oxygen and one nitrogen atom, which is known for its significant biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts and solvents would be critical to ensure the process is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1’-(Isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
1’-(Isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Other heterocyclic compounds: Compounds like thiadiazole and oxadiazole derivatives, which also exhibit significant biological activities.
Uniqueness
1’-(Isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which provides a distinct three-dimensional arrangement. This structural feature can enhance its interaction with biological targets, potentially leading to more potent and selective biological activities .
Properties
IUPAC Name |
1'-(1,2-oxazole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(13-5-8-17-22-13)18-9-6-16(7-10-18)12-4-2-1-3-11(12)15(20)21-16/h1-5,8H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKPAYSZDQJXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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